MFCD18085994

Description

These compounds are characterized by their reactivity in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs in drug discovery . Key properties typically include moderate aqueous solubility (e.g., 0.24 mg/ml for CAS 1046861-20-4), high GI absorption, and structural versatility for functionalization .

Propriétés

IUPAC Name |

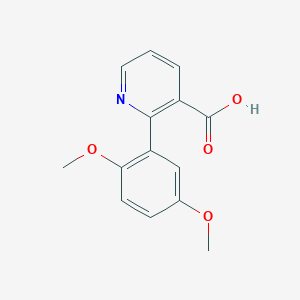

2-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVUBAAKNGPQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687832 | |

| Record name | 2-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-68-4 | |

| Record name | 2-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18085994” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

Step 1: Initial reaction of precursor compounds under controlled conditions.

Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.

Step 3: Final reaction to produce “this compound,” followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve:

- Continuous monitoring of reaction parameters.

- Use of catalysts to enhance reaction rates.

- Implementation of safety measures to handle reactive intermediates and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: “MFCD18085994” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent being introduced, often requiring specific solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, lower oxidation state products.

Applications De Recherche Scientifique

“MFCD18085994” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mécanisme D'action

“MFCD18085994” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. Key differences may lie in:

Reactivity: Differences in how the compounds react under similar conditions.

Applications: Variations in their use in research or industry.

Properties: Distinct physical or chemical properties that make “this compound” suitable for specific applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Comparative Physicochemical Properties

Key Observations :

- Polarity and Solubility : Boronic acids (e.g., CAS 1046861-20-4) exhibit higher aqueous solubility compared to halogenated aromatics (e.g., CAS 1761-61-1) due to the hydrophilic boronate group .

- Lipophilicity (Log Po/w) : Trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) show elevated Log P values, enhancing membrane permeability but reducing solubility .

- Pharmacokinetics : Boronic acids generally display superior GI absorption and BBB penetration, making them favorable for CNS-targeting drug candidates .

Functional Analogues

Research Findings and Limitations

Pharmacological Profiles

Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.